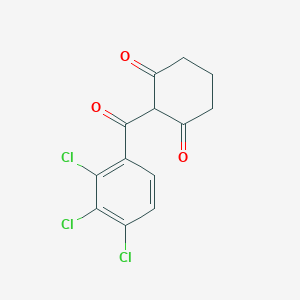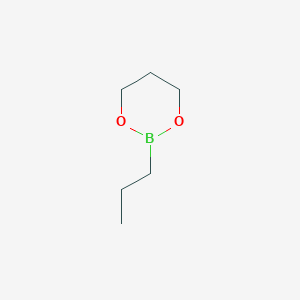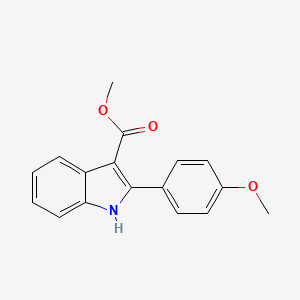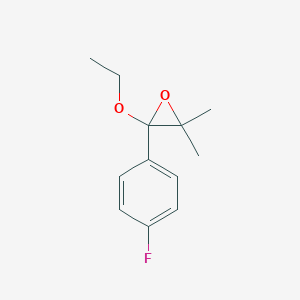![molecular formula C15H21N3O3S B14403372 N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide CAS No. 88138-16-3](/img/structure/B14403372.png)
N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide is a compound that features an imidazole ring, a pentyl chain, and a methanesulfonamide group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide typically involves several steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, Wallach synthesis, or from dehydrogenation of imidazolines.
Attachment of the Pentyl Chain: The pentyl chain is introduced through alkylation reactions, where an appropriate alkyl halide reacts with the imidazole ring.
Formation of the Methanesulfonamide Group: The methanesulfonamide group is typically introduced through sulfonation reactions, where a sulfonyl chloride reacts with an amine group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide can undergo various chemical reactions:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity. The pentyl chain and methanesulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
88138-16-3 |
|---|---|
Molecular Formula |
C15H21N3O3S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[3-(5-imidazol-1-ylpentoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H21N3O3S/c1-22(19,20)17-14-6-5-7-15(12-14)21-11-4-2-3-9-18-10-8-16-13-18/h5-8,10,12-13,17H,2-4,9,11H2,1H3 |
InChI Key |
VJEHZBGTSXGLMG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)


![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)


![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)



